molecular formula C22H30N4O5S B4142754 Dimethyl 5-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B4142754
M. Wt: 462.6 g/mol
InChI Key: HWXSUMKTBVAMNO-UHFFFAOYSA-N
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Description

Dimethyl 5-({[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]carbonothioyl}amino)isophthalate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-({[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]carbonothioyl}amino)isophthalate typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of dimethyl isophthalate with 4’-(aminocarbonyl)-1,4’-bipiperidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]carbonothioyl}amino)isophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Dimethyl 5-({[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]carbonothioyl}amino)isophthalate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of dimethyl 5-({[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]carbonothioyl}amino)isophthalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Dimethyl 5-({[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]carbonothioyl}amino)isophthalate is unique due to its specific structure, which includes multiple functional groups that confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

dimethyl 5-[(4-carbamoyl-4-piperidin-1-ylpiperidine-1-carbothioyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O5S/c1-30-18(27)15-12-16(19(28)31-2)14-17(13-15)24-21(32)25-10-6-22(7-11-25,20(23)29)26-8-4-3-5-9-26/h12-14H,3-11H2,1-2H3,(H2,23,29)(H,24,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXSUMKTBVAMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 5-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}benzene-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 5-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}benzene-1,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl 5-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}benzene-1,3-dicarboxylate
Reactant of Route 4
Dimethyl 5-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}benzene-1,3-dicarboxylate
Reactant of Route 5
Dimethyl 5-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}benzene-1,3-dicarboxylate
Reactant of Route 6
Dimethyl 5-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}benzene-1,3-dicarboxylate

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